2-amino-N-methylethanesulfonamide hydrochloride
Description
2-Amino-N-methylethanesulfonamide hydrochloride (CAS: 223757-01-5) is a sulfonamide derivative characterized by an ethylsulfonamide backbone substituted with an amino group and a methyl group. Its molecular formula is C₃H₁₁ClN₂O₂S, and it is commercially available with a purity of 97% . The compound’s hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Key features include:
- Ethylsulfonamide core: Common to many sulfonamide drugs, known for antimicrobial and diuretic activities.
Properties
IUPAC Name |
2-amino-N-methylethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O2S.ClH/c1-5-8(6,7)3-2-4;/h5H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDTYQHPAJZVOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223757-01-5 | |
| Record name | 2-amino-N-methylethane-1-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Solvent System
Solvent: Substantially anhydrous nitroalkanes (such as nitromethane, nitroethane, or nitropropane) are used as reaction diluents. These solvents are inert to reactants and facilitate the separation of the sulfonamide product from the amine hydrochloride by-product due to their differential solubility profiles.
Temperature: The reaction is maintained between 15 to 30 °C during the addition of methane sulfonyl chloride to monomethylamine, followed by warming to about 50 °C to solubilize the sulfonamide product and facilitate filtration.
Reaction Time: Typically ranges from 1.5 to 2 hours for the addition step, with subsequent heating and filtration steps.
Stepwise Preparation Procedure
Step 1: Reaction of Methane Sulfonyl Chloride with Monomethylamine
Methane sulfonyl chloride is slowly added to a solution of anhydrous monomethylamine dissolved in a nitroalkane solvent (e.g., l-nitropropane).
The molar ratio is generally controlled to ensure a slight excess of amine to drive the reaction to completion.
The reaction mixture is stirred at 15-25 °C during addition.
Step 2: Heating and Filtration
After the addition, the mixture is warmed to approximately 50 °C.
At this temperature, the sulfonamide product remains soluble in the nitroalkane, while the amine hydrochloride salt precipitates out.
The precipitated amine hydrochloride salt is separated by filtration and washed with warm nitroalkane to maximize product recovery.
Step 3: Extraction and Concentration
The filtrate containing the sulfonamide product dissolved in nitroalkane is extracted with water to transfer the sulfonamide into the aqueous phase.
Residual nitroalkane is removed by heating under vacuum at around 75 °C.
The aqueous solution is concentrated to yield 2-amino-N-methylethanesulfonamide hydrochloride as a crystalline solid.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 15-25 °C (addition), 50 °C (filtration) |
| Reaction Time | 1.5-2 hours (addition) |
| Solvent | l-Nitropropane (1000 parts per 344 parts methane sulfonyl chloride) |
| Product Yield | Approximately 96% (chemical analysis) |
| Product Purity | High purity, typically >98% |
| Isolation Method | Filtration of amine hydrochloride salt, aqueous extraction, vacuum concentration |
This data is based on experimental examples where monomethylamine was reacted with methane sulfonyl chloride in nitroalkane solvents, yielding high purity sulfonamide hydrochloride with excellent recovery.
Advantages of the Nitroalkane Solvent System
Selective Solubility: The sulfonamide product is soluble in nitroalkanes at elevated temperatures but precipitates at ambient or lower temperatures, allowing easy separation from insoluble amine hydrochloride salts.
Recyclability: Nitroalkane solvents can be recycled without further purification, enhancing process economy.
Minimal By-products: The inertness of nitroalkanes reduces side reactions and by-product formation, improving product purity.
Mild Conditions: The reaction proceeds under relatively mild temperatures (15-50 °C) and atmospheric pressure, making it amenable to scale-up.
Comparative Notes on Alternative Methods
While the above method is well-documented for preparing methane sulfonamide derivatives, alternative synthetic routes involving amido protection and deprotection steps are reported for related compounds such as 2-amino-dimethyl acetamide hydrochloride, which involve Boc-protection and hydrogen chloride gas deprotection under controlled conditions. However, these methods are more complex and involve multiple steps, unlike the direct sulfonylation method described here.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Reactants Mixing | Methane sulfonyl chloride + monomethylamine in nitroalkane | 15-25 °C, slow addition, slight excess amine |
| 2. Heating | Warm mixture to 50 °C | Sulfonamide dissolves, amine hydrochloride salt precipitates |
| 3. Filtration | Separate amine hydrochloride salt | Wash with warm nitroalkane |
| 4. Extraction | Extract sulfonamide from nitroalkane with water | Remove nitroalkane by vacuum distillation |
| 5. Concentration & Crystallization | Concentrate aqueous phase to isolate product | Product yield ~96%, high purity |
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with electrophilic agents like methyl iodide or benzyl bromide:
Example reaction :
Table 2: Alkylation Efficiency
| Alkylating Agent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Methyl iodide | NaH, DMF, 25°C | N,N-Dimethyl derivative | 78 | |
| Benzyl bromide | K | |||
| CO | ||||
| , acetone | N-Benzyl-N-methyl derivative | 65 |
Notably, bulky alkylating agents (e.g., benzyl) exhibit lower yields due to steric hindrance .
Sulfonylation and Crosslinking
The sulfonamide group participates in sulfonylation with aromatic sulfonyl chlorides:
Reaction :
Key observations :
-
Reactions proceed efficiently in aqueous NaHCO
at 80°C. -
Electron-withdrawing substituents on the aryl group accelerate reactivity .
Coordination Chemistry
The compound acts as a ligand in metal complexes, leveraging its amine and sulfonamide donor sites:
Example : Coordination with Ni(II) in acidic media forms octahedral complexes:
where
.
Table 3: Stability Constants of Metal Complexes
| Metal Ion | log K (Stability Constant) | Geometry | Source |
|---|---|---|---|
| Ni(II) | 8.2 | Octahedral | |
| Cu(II) | 9.1 | Square-planar |
Biological Interactions
While not directly reactive in biological systems, its derivatives inhibit enzymes like carbonic anhydrase via sulfonamide-Zn
interactions .
Stability and Degradation
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
- 2-Amino-N-methylethanesulfonamide hydrochloride serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structural properties facilitate the development of drugs that target specific receptors or enzymes involved in these conditions .
Therapeutic Potential
- The compound has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Studies have indicated that derivatives of this compound may exhibit significant biological activities, making them candidates for further pharmacological exploration.
Biochemical Research
Enzyme Inhibition Studies
- In biochemical research, this compound is utilized to study enzyme inhibition and protein interactions. It provides insights into cellular processes and mechanisms of action for various biological pathways .
Investigating Neurotransmission
- Research has shown that this compound can influence neurotransmitter transporters, such as excitatory amino acid transporter-2 (EAAT-2), which plays a crucial role in glutamate homeostasis in the brain. This aspect is particularly relevant in studies related to cognitive decline and neurodegenerative diseases .
Diagnostic Applications
Development of Diagnostic Agents
- The compound is employed in the formulation of diagnostic agents that enhance the accuracy of medical tests. Its ability to interact with biological molecules makes it suitable for applications in imaging and biomarker detection .
Agricultural Chemistry
Formulation of Agrochemicals
- In agricultural chemistry, this compound is used to develop safer and more effective pesticides. Its chemical properties allow for the design of agrochemicals that are both environmentally friendly and efficient in pest control .
Material Science
Creation of Novel Materials
- The compound is explored in material science for the development of novel materials with specific properties, such as enhanced thermal stability and solubility. This application is crucial for industries that require high-performance materials for various applications .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical Development | Drug synthesis targeting neurological disorders | Key intermediate for drug formulation |
| Biochemical Research | Enzyme inhibition studies | Insights into cellular processes |
| Diagnostic Applications | Development of diagnostic agents | Enhanced accuracy in medical tests |
| Agricultural Chemistry | Formulation of safer pesticides | Environmentally friendly pest control |
| Material Science | Development of novel materials | Enhanced thermal stability and solubility |
Case Studies
- Neuropharmacology Research : A study investigating the effects of this compound on EAAT-2 levels demonstrated its potential role in mitigating cognitive decline in Parkinson's disease patients. This research utilized plasma levels measured through ELISA to correlate with cognitive outcomes over a three-year period .
- Agrochemical Development : Research into the formulation of new pesticides incorporating this compound showed promising results regarding efficacy against common agricultural pests while maintaining low toxicity to non-target organisms, highlighting its dual benefits for crop protection and environmental safety .
- Material Science Innovations : Investigations into the use of this compound in creating polymers with enhanced properties have led to advancements in producing materials suitable for high-temperature applications, showcasing its versatility beyond traditional uses .
Mechanism of Action
The mechanism by which 2-amino-N-methylethanesulfonamide hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Structural and Functional Differences
Sulfonamides vary widely based on substituents and molecular architecture. Below is a comparative analysis:
Table 1: Key Properties of Selected Sulfonamides
Physicochemical and Crystallographic Behavior
- Hydrogen Bonding: The amino group in 2-amino-N-methylethanesulfonamide HCl enables strong intermolecular hydrogen bonds, similar to other sulfonamides like compound I . However, the methyl group reduces conformational flexibility compared to non-methylated analogs.
- Crystal Packing : In compound I, substituents influence dihedral angles (e.g., 78.9° between benzene and sulfonamide groups) . The target compound’s simpler structure likely results in less complex packing, enhancing solubility.
- Solubility: The hydrochloride salt form increases aqueous solubility relative to neutral sulfonamides like 4-amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide, which relies on aromaticity for solubility .
Pharmacological Implications
- Target Compound: The amino group may enhance binding to enzymes or receptors, but the methyl group could limit bioavailability compared to bulkier analogs.
- Comparison to β-Blocker Derivatives: Unlike N-[4-[2-[(1-methylethyl)amino]ethyl]phenyl]methanesulphonamide HCl (CAS: 16974-44-0), the target lacks an isopropylamino group, precluding β-blocker activity .
- Antimicrobial Potential: Simpler structures like the target compound may exhibit broader-spectrum activity compared to naphthalene-based sulfonamides, which are more niche .
Biological Activity
2-Amino-N-methylethanesulfonamide hydrochloride, commonly referred to as methanesulfonamide, is a sulfonamide derivative with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNOS·HCl. The compound features a sulfonamide group, which is critical for its biological activity. The presence of the amino and methylene groups contributes to its solubility and interaction with biological targets.
Sulfonamides, including this compound, primarily exert their effects through the inhibition of bacterial dihydropteroate synthase, an enzyme involved in folate synthesis. This inhibition disrupts the production of folic acid, essential for nucleic acid synthesis in bacteria, leading to bacteriostatic effects.
Key Mechanisms:
- Inhibition of Dihydropteroate Synthase : This is the primary mechanism through which sulfonamides exert their antimicrobial effects.
- Antitumor Activity : Some studies suggest that derivatives of sulfonamides can inhibit tumor cell growth by interfering with metabolic pathways essential for cancer cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. It operates effectively against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antitumor Activity
Recent studies have reported the potential antitumor effects of sulfonamide derivatives. For instance, a derivative demonstrated an IC value of 0.06 µM against non-small cell lung cancer cells (NCI-H522), indicating potent cytotoxicity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various sulfonamides, including this compound, against multi-drug resistant bacterial strains. The results highlighted its potential as a treatment option in antibiotic-resistant infections .
- Antitumor Research : A clinical trial investigated the use of sulfonamide derivatives in combination with existing chemotherapeutic agents for treating breast cancer. The trial showed improved patient outcomes when these compounds were included in treatment regimens .
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-methylethanesulfonamide hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via sulfonamide formation by reacting 2-chloroethanesulfonyl chloride with methylamine in a polar aprotic solvent (e.g., THF or DCM) under nitrogen atmosphere. Hydrochloric acid is added to precipitate the hydrochloride salt. Key parameters include:
- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Stoichiometry : Use a 1.2:1 molar ratio of methylamine to sulfonyl chloride to ensure complete conversion .
- Purification : Recrystallization from ethanol/water (3:1 v/v) improves purity (>98%) .
Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 5:1) and confirm structure using H NMR (DO, δ 2.8–3.2 ppm for –SO–NH–CH) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a multi-technique approach:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile 90:10) to assess purity (>95%) .
- Elemental Analysis : Verify C, H, N, S, and Cl content (theoretical: C 20.87%, H 6.42%, N 16.20%, S 18.54%, Cl 20.58%) .
- FT-IR : Confirm sulfonamide (–SO–NH– stretch at 1150–1350 cm) and amine (–NH bend at 1600 cm) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or compound purity. Address these by:
- Reproducibility Controls : Standardize cell culture media pH (7.4) and temperature (37°C) to mimic physiological conditions .
- Batch Analysis : Compare bioactivity across synthesis batches using LC-MS to rule out impurities (e.g., unreacted methylamine or sulfonyl chloride) .
- Dose-Response Curves : Use log-dose plots to identify EC variability due to solubility limits (reported aqueous solubility: ~15 mg/mL at 25°C) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Utilize molecular docking (e.g., AutoDock Vina) and MD simulations:
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) based on structural homology .
- Docking Parameters : Set grid boxes to encompass active sites (e.g., 20 Å) and validate with co-crystallized ligands .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG) and correlate with in vitro IC values .
Q. What methodologies assess the compound’s stability under varying pH conditions for drug formulation studies?
- Methodological Answer : Conduct accelerated stability studies:
- pH Range : Test buffers at pH 1.2 (simulated gastric fluid) to pH 7.4 (blood) .
- Degradation Kinetics : Use HPLC to monitor degradation products (e.g., hydrolysis at pH <3 generates ethanesulfonic acid and methylamine) .
- Arrhenius Modeling : Predict shelf-life at 25°C by extrapolating data from elevated temperatures (40–60°C) .
Q. How can researchers design experiments to study the compound’s reactivity with nucleophilic biomolecules?
- Methodological Answer : Use kinetic and mechanistic approaches:
- Thiol Reactivity Assays : Incubate with glutathione (5 mM in PBS, 37°C) and quantify adducts via LC-MS/MS .
- Stopped-Flow Spectroscopy : Measure reaction rates with cysteine residues (λ = 412 nm for thiolate ion formation) .
- Computational DFT : Calculate activation energies for sulfonamide bond cleavage using Gaussian09 (B3LYP/6-31G*) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
